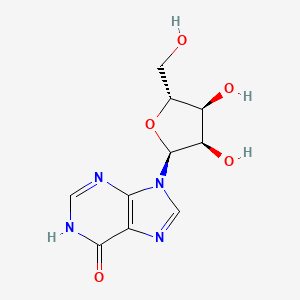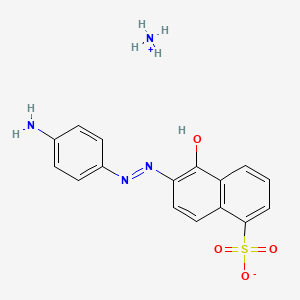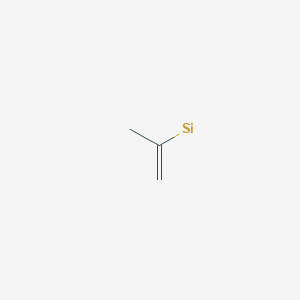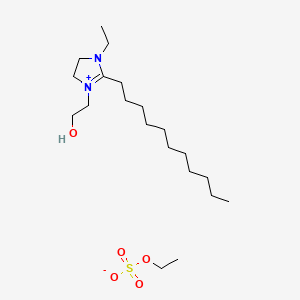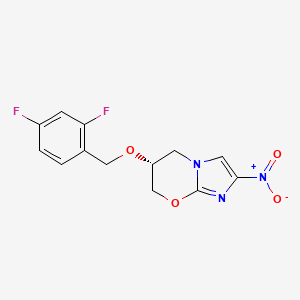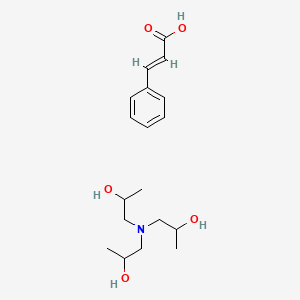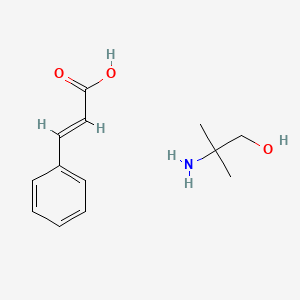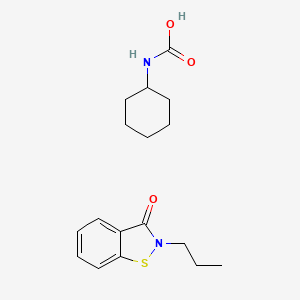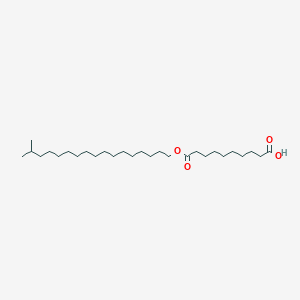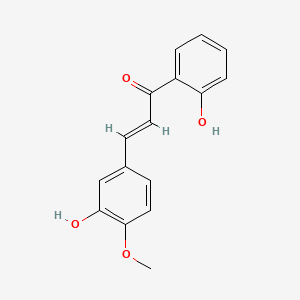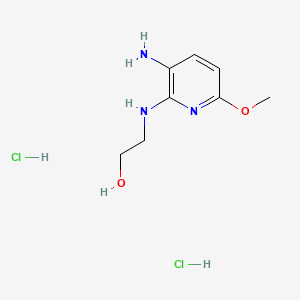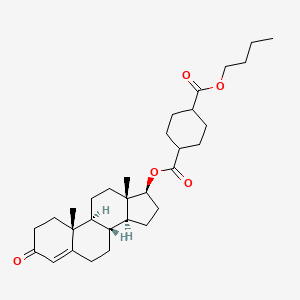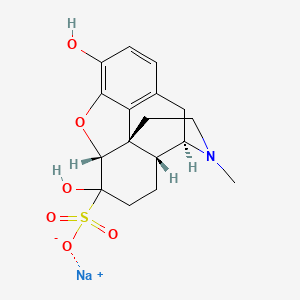
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an epoxy group, multiple hydroxyl groups, and a sulphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Hydroxylation: Addition of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Sulphonation: Introduction of the sulphonate group via sulphonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the epoxy group can produce diols.
Applications De Recherche Scientifique
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the epoxy group may interact with nucleophilic sites on enzymes, while the sulphonate group may enhance solubility and facilitate transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-carboxylate: Similar structure but with a carboxylate group instead of a sulphonate group.
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-phosphate: Contains a phosphate group instead of a sulphonate group.
Uniqueness
Sodium (5alpha)-4,5-epoxy-3,6-dihydroxy-17-methylmorphinan-6-sulphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulphonate group, in particular, enhances its solubility and potential for interaction with biological targets, setting it apart from similar compounds.
Propriétés
Numéro CAS |
93963-25-8 |
|---|---|
Formule moléculaire |
C17H20NNaO6S |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
sodium;(4R,4aR,7aR,12bS)-7,9-dihydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7-sulfonate |
InChI |
InChI=1S/C17H21NO6S.Na/c1-18-7-6-16-10-4-5-17(20,25(21,22)23)15(16)24-14-12(19)3-2-9(13(14)16)8-11(10)18;/h2-3,10-11,15,19-20H,4-8H2,1H3,(H,21,22,23);/q;+1/p-1/t10-,11+,15+,16-,17?;/m0./s1 |
Clé InChI |
ICKYFCLZEJHRFB-RKNHQSIYSA-M |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(CC4)(O)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


